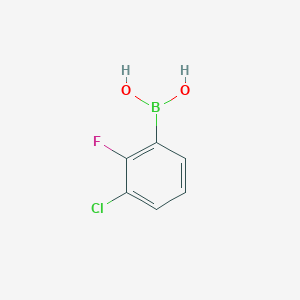
3-Chloro-2-fluorophenylboronic acid
Cat. No. B151473
Key on ui cas rn:
352535-82-1
M. Wt: 174.37 g/mol
InChI Key: SUYRGLRWMPEARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09368732B2
Procedure details


In a 500-mL three-neck flask was put 16 g (72 mmol) of 1-bromo-3-chloro-2-fluorobenzene, and the air in the flask was replaced with nitrogen; then, 200 mL of tetrahydrofuran was added and the solution was cooled down to −80° C. under a nitrogen stream. To this solution, 48 mL (76 mmol) of n-butyl lithium (a 1.6 mol/L hexane solution) was added dropwise with a syringe, and then the mixture was stirred for 1.5 hours at the same temperature. After stirring, 9.0 mL (80 mmol) of trimethyl borate was added to this mixture. While the temperature was raised to room temperature, the mixture was stirred for about 19 hours. After stirring, about 100 mL of a 1 mol/L hydrochloric acid was added to the resulting solution and the mixture was stirred. The organic layer of this mixture was washed with water and the aqueous layer was subjected to extraction with toluene twice. The solution of the extract and the organic layer were combined and washed with a saturated aqueous solution of sodium chloride. The resulting organic layer was dried over magnesium sulfate, and this mixture was gravity-filtered. The resulting filtrate was concentrated to give 4.5 g of a pale yellow solid of a target substance, in a yield of 35%.






Name
Yield
35%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[F:9].C([Li])CCC.[B:15](OC)([O:18]C)[O:16]C.Cl>CCCCCC.O1CCCC1>[Cl:8][C:4]1[C:3]([F:9])=[C:2]([B:15]([OH:18])[OH:16])[CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)F
|
Step Two
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1.5 hours at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500-mL three-neck flask was put
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While the temperature was raised to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for about 19 hours
|
|
Duration
|
19 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer of this mixture was washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was subjected to extraction with toluene twice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution of the extract
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
this mixture was gravity-filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C=CC1)B(O)O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
